molecular formula C11H21NO2 B13586118 3-((Tetrahydro-2h-pyran-4-yl)methyl)piperidin-3-ol

3-((Tetrahydro-2h-pyran-4-yl)methyl)piperidin-3-ol

Cat. No.: B13586118
M. Wt: 199.29 g/mol
InChI Key: HFMWPNBBXXFFLQ-UHFFFAOYSA-N
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Description

3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol is an organic compound that features a piperidine ring substituted with a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol typically involves the reaction of tetrahydropyran derivatives with piperidine derivatives under controlled conditions. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is carried out in tetrahydrofuran (THF) at low temperatures, followed by the addition of the ester compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A related compound with a similar ring structure but lacking the piperidine moiety.

    Piperidin-3-ol: Another similar compound with a piperidine ring but without the tetrahydropyran substitution.

Uniqueness

3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol is unique due to the combination of the tetrahydropyran and piperidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

3-(oxan-4-ylmethyl)piperidin-3-ol

InChI

InChI=1S/C11H21NO2/c13-11(4-1-5-12-9-11)8-10-2-6-14-7-3-10/h10,12-13H,1-9H2

InChI Key

HFMWPNBBXXFFLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CC2CCOCC2)O

Origin of Product

United States

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